2-Chloro-4-(3,4-difluorophenyl)benzoic acid
Overview
Description
2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a useful research compound. Its molecular formula is C13H7ClF2O2 and its molecular weight is 268.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes for Reactive Oxygen Species Detection
Researchers have developed novel fluorescent probes to detect highly reactive oxygen species (hROS), such as hydroxyl radicals and hypochlorite, using derivatives of benzoic acid. These probes can differentiate hROS from other reactive oxygen species, offering tools for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).
Halogen Bonds in Molecular Salts/Cocrystals
A study on 2-Chloro-4-nitrobenzoic acid and its molecular salts with pyridyl and benzoic acid derivatives has shown the importance of halogen bonds in crystal structures. These findings highlight the potential of utilizing halogen bonding for molecular engineering and design (Oruganti et al., 2017).
Green Enzymatic Synthesis Process
An enzymatic process for synthesizing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for Ticagrelor, demonstrates a green and efficient method for producing high-purity compounds. This approach highlights the application of benzoic acid derivatives in pharmaceutical synthesis (Guo et al., 2017).
Thermodynamic Study of Benzoic Acids
A thermodynamic study of benzoic acid and chlorobenzoic acids focuses on their phase behavior in aqueous and organic solutions. This research is essential for process design in pharmaceutical research, providing insight into the stability and solubility of these compounds (Reschke et al., 2016).
Anion Recognition by Benzoic Acid Derivatives
The study on 4-(N,N-dimethylamino)benzoic acid demonstrates its selective affinity for divalent anions, showcasing the potential of benzoic acid derivatives in anion recognition applications. This research provides a foundation for developing new sensors and recognition systems (Hou & Kobiro, 2006).
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various proteins and enzymes in the body .
Mode of Action
Benzoic acid derivatives are known to undergo nucleophilic reactions . This involves the initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Biochemical Pathways
Benzoic acid derivatives are often involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
Benzoic acid derivatives are generally known to be well-absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The compound’s interaction with its targets can lead to changes in cellular functions and biochemical pathways .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid . For instance, the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
Properties
IUPAC Name |
2-chloro-4-(3,4-difluorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-11(15)12(16)6-8/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJCVBACFLZVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689618 | |
Record name | 3-Chloro-3',4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-79-9 | |
Record name | 3-Chloro-3',4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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